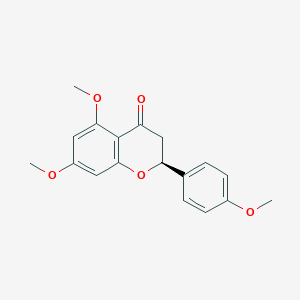

Naringenin trimethyl ether

Descripción general

Descripción

(2S)-4’,5,7-Trimethoxyflavanone is a flavonoid compound characterized by the presence of three methoxy groups attached to the flavanone structure. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4’,5,7-Trimethoxyflavanone typically involves the methylation of flavanone precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of (2S)-4’,5,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-4’,5,7-Trimethoxyflavanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones.

Aplicaciones Científicas De Investigación

Antioxidant Activity

NTME exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that NTME can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Gastroprotective Effects

A notable study demonstrated that NTME significantly reduced ethanol-induced gastric ulcers in mice. This protective effect is attributed to its ability to inhibit oxidative stress and promote mucosal healing.

Anti-inflammatory Effects

NTME has been shown to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. In vitro studies indicate that NTME can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways .

Antiproliferative Activity

NTME has been investigated for its antiproliferative effects against various cancer cell lines. For instance, studies reveal that NTME exhibits cytotoxic effects on HT-29 colon adenocarcinoma cells, with an IC50 value significantly lower than that of naringenin itself .

| Compound | IC50 (µg/mL) |

|---|---|

| Naringenin | >100 |

| Naringenin Trimethyl Ether | 25.39 |

Neuroprotective Effects

Research indicates that NTME may provide neuroprotective benefits by modulating neuroinflammatory responses and enhancing neuronal survival under stress conditions. In models of neurodegenerative diseases, NTME has shown promise in reducing neuronal apoptosis and improving cognitive functions .

Applications in Food Science

Due to its antioxidant properties, NTME is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life and stability of food items, making it a valuable addition to functional foods .

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of NTME across various domains:

- Cancer Chemoprevention: Investigating NTME's role in preventing cancer initiation and progression.

- Chronic Disease Management: Evaluating its efficacy in managing conditions like diabetes and cardiovascular diseases through clinical trials.

- Formulation Development: Exploring novel delivery systems such as nanoparticles for enhanced bioavailability.

Mecanismo De Acción

The mechanism of action of (2S)-4’,5,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-Naringenin: A flavanone with hydroxyl groups instead of methoxy groups.

Hesperetin: Another flavanone with different substitution patterns on the flavanone structure.

Uniqueness

(2S)-4’,5,7-Trimethoxyflavanone is unique due to its specific methoxy group substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its bioavailability compared to other flavonoids.

This detailed article provides a comprehensive overview of (2S)-4’,5,7-Trimethoxyflavanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Naringenin trimethyl ether (NTME), a derivative of the flavonoid naringenin, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of NTME, supported by relevant research findings and case studies.

- Chemical Formula : CHO

- CAS Number : 38302-15-7

- Molecular Weight : 314.332 g/mol

- Density : 1.2±0.1 g/cm³

- Boiling Point : 500.1±50.0 °C at 760 mmHg

- Flash Point : 222.1±30.2 °C

1. Molluscicidal Activity

NTME exhibits significant molluscicidal properties against various species, notably with a median lethal concentration (LC) of 3.9 μg/mL for Pomacea canaliculata (Zhang et al., 2012) . This activity suggests potential applications in controlling aquatic pests that can affect agriculture and aquaculture.

2. Antioxidant Effects

Research indicates that NTME possesses strong antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in biological systems. It enhances the activity of various antioxidant enzymes, including:

- Catalase

- Glutathione peroxidase

- Superoxide dismutase

In vitro studies have demonstrated that NTME can scavenge free radicals and inhibit pro-oxidant enzyme activities, contributing to its protective effects against cellular damage .

3. Anti-inflammatory Properties

NTME has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α and COX-2 in various cell lines. For instance, in LPS-stimulated macrophages, NTME significantly reduced the secretion of inflammatory mediators .

4. Neuroprotective Effects

In experimental models of neurotoxicity, NTME has demonstrated protective effects against oxidative stress-induced neuronal damage. Studies indicate that it can alleviate symptoms associated with neurodegenerative diseases by upregulating antioxidant defenses and reducing apoptosis in neuronal cells .

NTME's biological activities are largely attributed to its ability to interact with various molecular targets involved in oxidative stress and inflammation:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : NTME inhibits NF-κB activation, thereby reducing the expression of genes involved in inflammation.

- Mitogen-Activated Protein Kinase (MAPK) Pathways : It modulates MAPK signaling pathways that are crucial for cellular responses to stress and inflammation .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2S)-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFSCAHSIUPLSB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.